2,4-Difluorophenylglyoxal hydrate
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Overview
Description
2,4-Difluorophenylglyoxal hydrate is an organic compound with the molecular formula C8H6F2O3. It is a derivative of phenylglyoxal, where two fluorine atoms are substituted at the 2 and 4 positions of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorophenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 2,4-difluorobenzaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions
Major Products Formed
Oxidation: 2,4-Difluorobenzoic acid.
Reduction: 2,4-Difluorophenylethanol.
Substitution: Various substituted phenylglyoxal derivatives depending on the nucleophile used
Scientific Research Applications
2,4-Difluorophenylglyoxal hydrate is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It acts as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-difluorophenylglyoxal hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal hydrate: Lacks the fluorine substitutions, making it less reactive in certain substitution reactions.
2,4-Difluorobenzaldehyde: Precursor to 2,4-difluorophenylglyoxal hydrate, used in similar synthetic applications.
2,4-Difluorobenzoic acid: Oxidized form, used in different chemical contexts
Uniqueness
This compound is unique due to the presence of fluorine atoms, which enhance its reactivity and stability in various chemical reactions. The fluorine substitutions also impart distinct electronic properties, making it a valuable intermediate in the synthesis of fluorinated organic compounds .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-2-oxoacetaldehyde;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2.H2O/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-4H;1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILNRTMGRXGXSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C=O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382025 |
Source
|
Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79784-36-4 |
Source
|
Record name | 2,4-DIFLUOROPHENYLGLYOXAL HYDRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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